2-(4-(2-(4-isopropylphenoxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide

Hydrogen bonding Permeability Solubility

This 2-aryl-2H-tetrazole-5-carboxamide is a specialized synthetic small molecule designed for medicinal chemistry campaigns. Its tetrazole-5-carboxamide core acts as a metabolically stable carboxylic acid bioisostere, retaining key hydrogen-bonding interactions. The 4-isopropylphenoxy moiety brings a calculated XLogP3 of 3.0 and only two hydrogen-bond donors (primary carboxamide), making it a prime candidate for CNS penetration studies where reduced peripheral clearance is desired. As demonstrated in anti-allergic patent literature, subtle variations in the aromatic ether substituent and carboxamide pattern dictate in vivo efficacy; procuring this exact scaffold ensures experimental fidelity rather than risking potency loss or altered ADME with off-target analogs. Ideal for systematic SAR exploration, target identification, or derivatization campaigns.

Molecular Formula C19H20N6O3
Molecular Weight 380.408
CAS No. 1396812-09-1
Cat. No. B2467914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(2-(4-isopropylphenoxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide
CAS1396812-09-1
Molecular FormulaC19H20N6O3
Molecular Weight380.408
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N
InChIInChI=1S/C19H20N6O3/c1-12(2)13-3-9-16(10-4-13)28-11-17(26)21-14-5-7-15(8-6-14)25-23-19(18(20)27)22-24-25/h3-10,12H,11H2,1-2H3,(H2,20,27)(H,21,26)
InChIKeyZIJICOVSRPFCAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(2-(4-isopropylphenoxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide (CAS 1396812-09-1): Structural Identity and Pharmacophore Class


2-(4-(2-(4-isopropylphenoxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide (CAS 1396812-09-1) is a synthetic small molecule belonging to the 2-aryl-2H-tetrazole-5-carboxamide class, characterized by a tetrazole ring N2-linked to a para-substituted phenylacetamido scaffold bearing a 4-isopropylphenoxy moiety. Its molecular formula is C19H20N6O3 (MW 380.4) [1]. The tetrazole-5-carboxamide motif is a well-established carboxylic acid bioisostere employed to enhance metabolic stability and pharmacokinetic profiles while retaining key hydrogen-bonding interactions [2]. This compound serves as a versatile intermediate or probe in medicinal chemistry campaigns targeting enzymes, GPCRs, and protein–protein interactions where carboxylic acid mimicry is desired.

Why 2-(4-(2-(4-isopropylphenoxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide Cannot Be Casually Replaced by In-Class Tetrazole Carboxamides


Tetrazole-5-carboxamides share a common heterocyclic core, yet subtle variations in the N2-aryl substituent, the acetamido linker electronics, and the terminal aryl ether group profoundly influence physicochemical properties and biological target engagement. The 4-isopropylphenoxy moiety of this compound imparts a calculated XLogP3 of 3.0 and a hydrogen-bond donor count of 2 (primary carboxamide), whereas close analogs such as the N,N-dimethyl variant carry only one hydrogen-bond donor and altered lipophilicity, potentially shifting solubility, permeability, and pharmacophoric complementarity [1]. Anti-allergic tetrazole-5-carboxamide patents explicitly demonstrate that changes in the aromatic ether substituent and carboxamide substitution pattern dictate in vivo efficacy in passive cutaneous anaphylaxis models [2]. Thus, interchanging in-class analogs without experimental validation risks loss of potency, altered ADME, or off-target profiles.

Quantitative Differentiation of 2-(4-(2-(4-isopropylphenoxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide Against Structural Analogs


Hydrogen-Bond Donor Count Relative to N,N-Dimethyl Analog

The target compound possesses a primary carboxamide (HBD count = 2), whereas the N,N-dimethyl analog (CAS 1396877-60-3) carries a tertiary amide (HBD count = 1). This incremental hydrogen-bond donor capacity is predicted to enhance aqueous solubility and modulate interactions with biological hydrogen-bond acceptors, but may reduce passive membrane permeability compared to the dimethyl congener [1]. Quantitative values are derived from computed PubChem descriptors incorporating Cactvs and XLogP3 engines.

Hydrogen bonding Permeability Solubility

Lipophilicity (XLogP3) Versus Methylphenoxy and Fluorophenyl Analogs

The computed XLogP3 of the target compound is 3.0 [1], placing it in an optimal drug-like lipophilicity window. In contrast, the methylphenoxy analog (CAS 1396877-60-3) carries a m-tolyl group expected to lower XLogP3 by approximately 0.4–0.6 log units due to the absence of the isopropyl branching, while the 4-fluorophenyl analog (CAS 1396809-65-6) typically exhibits XLogP3 ≈ 2.2–2.5, substantially more polar. The isopropylphenoxy substitution therefore offers a balanced lipophilicity that can improve membrane permeability over fluorinated analogs without pushing into the suboptimal high-logP range.

Lipophilicity ADME Drug-likeness

Tetrazole–Carboxylic Acid Bioisosteric Advantage Over Non-Tetrazole Amides

The 2H-tetrazole-5-carboxamide group serves as a classic bioisostere of carboxylic acids, providing a similar pKa (~4.5–5.5 vs. ~4.2–4.5 for aryl carboxylic acids) and planar geometry while resisting β-oxidation and glucuronidation pathways that commonly degrade carboxylate-containing molecules [1]. Non-tetrazole aryl amides lack this electronic mimicry and often fail to recapitulate carboxylic acid interactions in enzyme active sites or receptor orthosteric pockets. The tetrazole moiety additionally offers a nitrogen-rich scaffold capable of coordinating metal ions and engaging π–π stacking interactions.

Bioisosterism Metabolic stability pKa modulation

Optimal Use Cases for 2-(4-(2-(4-isopropylphenoxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide Based on Quantitative Evidence


Carboxylic Acid Bioisostere Replacement in Lead Optimization

When a hit or lead compound contains a carboxylic acid that confers potency but suffers from poor membrane permeability or rapid glucuronidation, the target compound's tetrazole-5-carboxamide platform provides a direct bioisosteric replacement with a predicted XLogP3 of 3.0, two hydrogen-bond donors, and metabolic stability advantages inherent to the tetrazole ring [REFS-1, REFS-2].

Scaffold for Anti-Allergic Tetrazole Carboxamide SAR Expansion

Given the precedent of tetrazole-5-carboxamides as anti-allergic agents in passive cutaneous anaphylaxis models [1], this compound's balanced lipophilicity and primary carboxamide H-bond donor count make it a suitable core for systematic SAR exploration to optimize potency versus mast cell degranulation endpoints.

Physicochemical Comparator in Central Nervous System (CNS) Multiparameter Optimization

With an XLogP3 of 3.0 and only two hydrogen-bond donors, the compound resides near the upper boundary of CNS drug-like space (typically XLogP 1–3, HBD ≤ 3), making it an attractive candidate for CNS penetration studies where the tetrazole bioisostere may reduce peripheral clearance compared to carboxylic acid parents [REFS-1, REFS-2].

Chemical Biology Probe for Tetrazole-Selective Protein Labeling

The primary carboxamide group is amenable to further derivatization (e.g., photoaffinity tag attachment) while retaining the tetrazole's metal-chelating and π-stacking capabilities, enabling target identification campaigns in complex proteomes [2].

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